

Application Notes and Protocols for NCGC00262650: An In Vitro Analysis

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Compound of Interest

Compound Name: NCGC00262650

Cat. No.: B11829163

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Introduction

NCGC00262650 is a small molecule inhibitor identified as a potent disruptor of the Apical Membrane Antigen 1 (AMA1) and Rhoptry Neck Protein 2 (RON2) interaction, a critical step in the invasion of erythrocytes by the malaria parasite, *Plasmodium falciparum*. Additionally, **NCGC00262650** has been characterized as an inhibitor of c-Src tyrosine kinase activity. These application notes provide detailed protocols for the in vitro assays used to characterize the activity of **NCGC00262650**, including the primary AlphaScreen assay for AMA1-RON2 interaction, a secondary erythrocyte invasion assay, a c-Src kinase inhibition assay, and a cell viability assay.

Data Presentation

Table 1: Inhibitory Activity of NCGC00262650 on the AMA1-RON2 Interaction

Parameter	<i>P. falciparum</i> 3D7 Strain	<i>P. falciparum</i> FVO Strain
IC ₅₀ (μM)	2.8 ± 0.3	3.5 ± 0.4

Table 2: Inhibition of *P. falciparum* Erythrocyte Invasion by NCGC00262650

Parasite Strain	Assay Method	IC ₅₀ (μM)
3D7	SYBR Green I based fluorescence	5.2 ± 0.6
FVO	SYBR Green I based fluorescence	6.1 ± 0.7

Table 3: c-Src Kinase Inhibitory Activity of NCGC00262650

Parameter	Value
IC ₅₀ (μM)	1.5 ± 0.2

Table 4: Cytotoxicity of NCGC00262650

Cell Line	Assay Method	CC ₅₀ (μM)
HEK293	CellTiter-Glo®	> 50
HepG2	CellTiter-Glo®	> 50

Experimental Protocols

AMA1-RON2 Interaction AlphaScreen Assay

This assay quantitatively measures the inhibition of the binding between AMA1 and a biotinylated RON2 peptide.

Materials:

- Recombinant His-tagged *P. falciparum* AMA1 protein
- Biotinylated RON2 peptide
- Streptavidin-coated Donor beads (PerkinElmer)
- Nickel Chelate Acceptor beads (PerkinElmer)

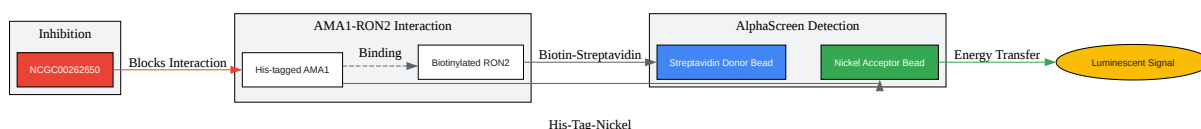
- Assay Buffer: PBS, 0.1% BSA, 0.01% Tween-20

- **NCGC00262650**

- 384-well white opaque microplates

Protocol:

- Prepare a serial dilution of **NCGC00262650** in Assay Buffer.
- Add 5 μ L of the compound dilution to the wells of a 384-well plate.
- Add 5 μ L of a solution containing 20 nM His-tagged AMA1 to each well.
- Add 5 μ L of a solution containing 20 nM biotinylated RON2 peptide to each well.
- Incubate the plate at room temperature for 30 minutes.
- Add 5 μ L of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (20 μ g/mL each) to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate on an AlphaScreen-compatible plate reader.



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Diagram 1: AMA1-RON2 AlphaScreen Assay Principle.

P. falciparum Erythrocyte Invasion Assay

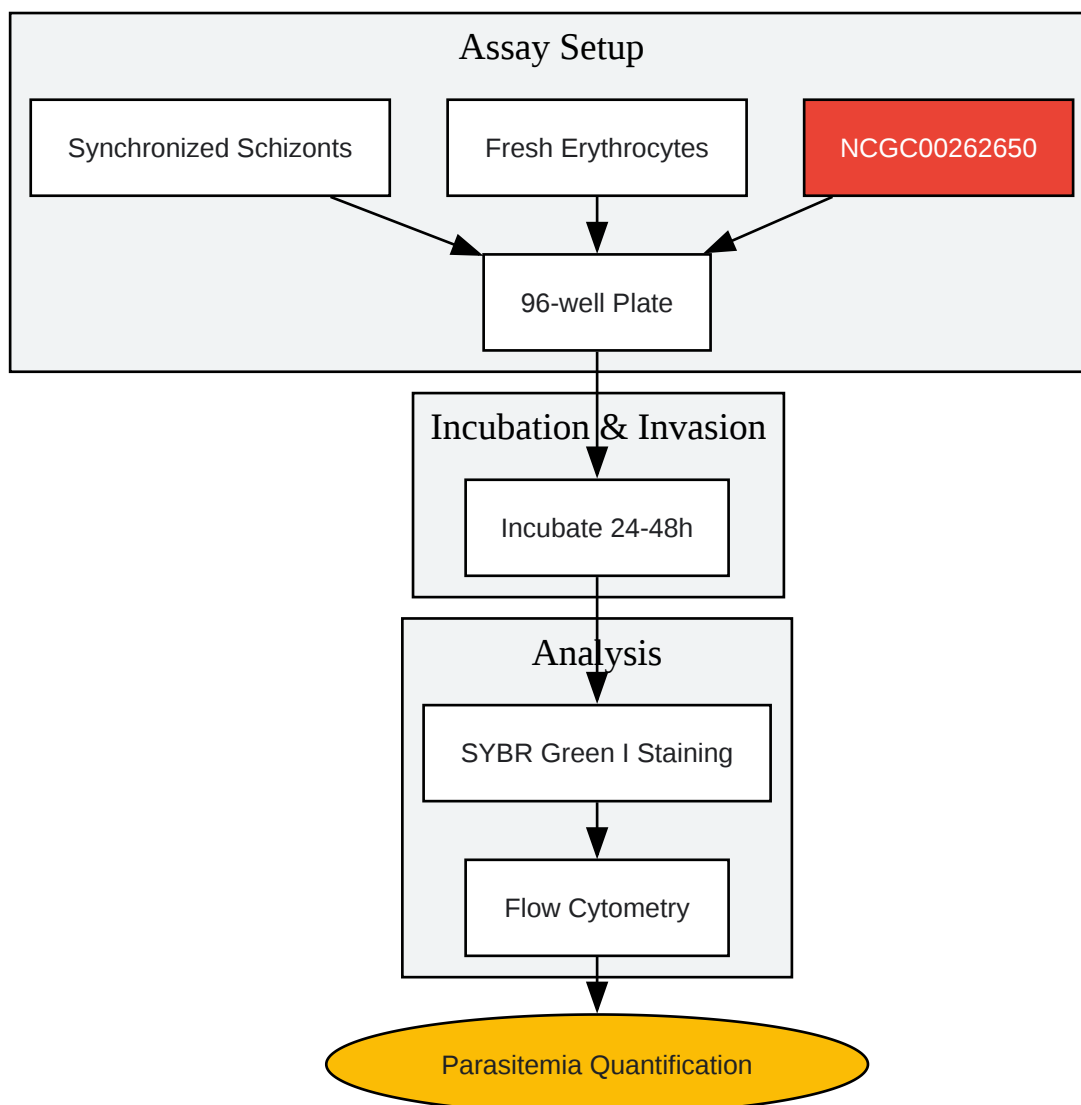
This assay measures the ability of **NCGC00262650** to inhibit the invasion of human erythrocytes by *P. falciparum* merozoites.

Materials:

- Synchronized late-stage *P. falciparum* schizonts (3D7 or FVO strain)
- Human erythrocytes
- Complete parasite culture medium (RPMI-1640 with supplements)
- SYBR Green I nucleic acid stain
- **NCGC00262650**
- 96-well black, clear-bottom microplates
- Flow cytometer

Protocol:

- Prepare a serial dilution of **NCGC00262650** in complete culture medium.
- Add 50 µL of the compound dilution to the wells of a 96-well plate.
- Add 50 µL of a suspension of purified schizonts (1% parasitemia) and fresh erythrocytes (2% hematocrit) to each well.
- Incubate the plate for 24-48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
- After incubation, lyse the uninfected erythrocytes with saponin.
- Wash the cells and stain the parasite DNA with SYBR Green I.
- Quantify the parasitemia using a flow cytometer.



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Diagram 2: Erythrocyte Invasion Assay Workflow.

c-Src Kinase Assay

This assay determines the inhibitory effect of **NCGC00262650** on the activity of c-Src kinase.

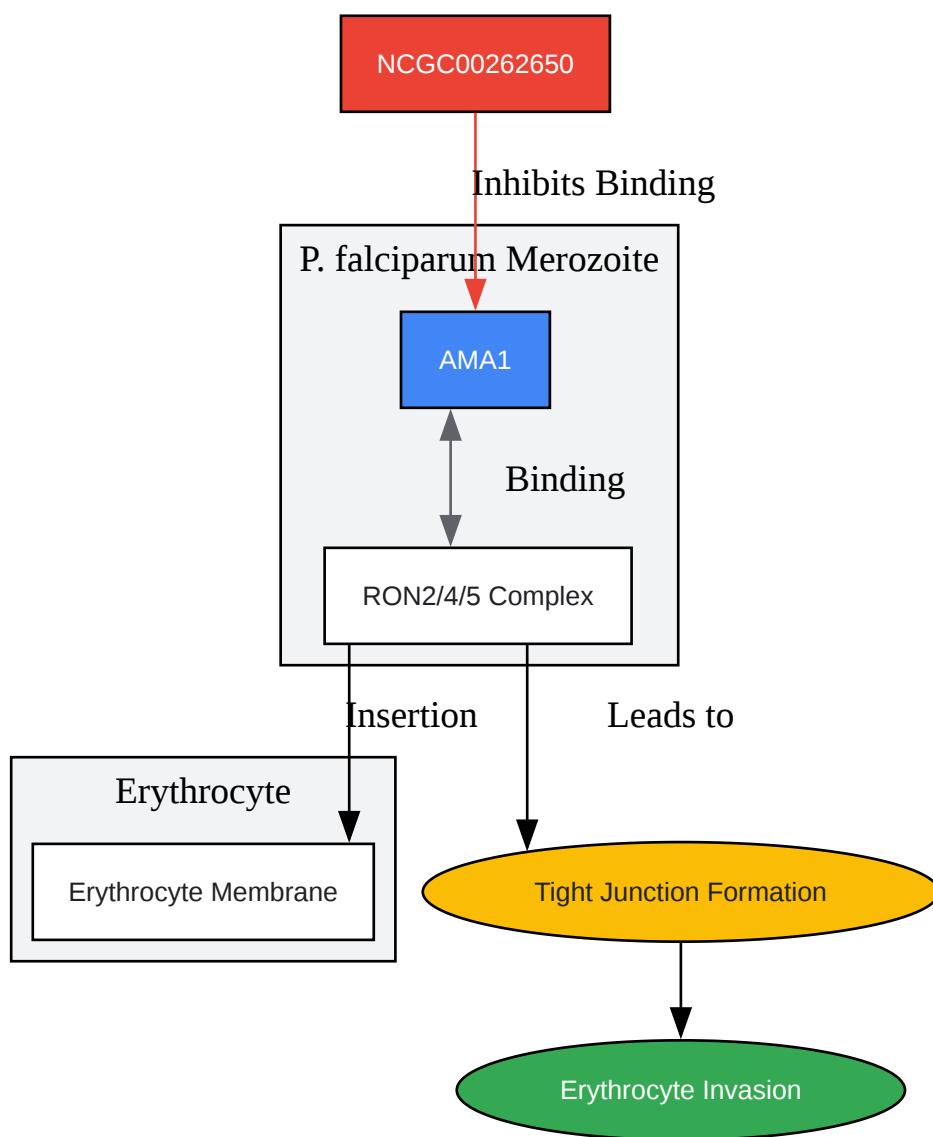
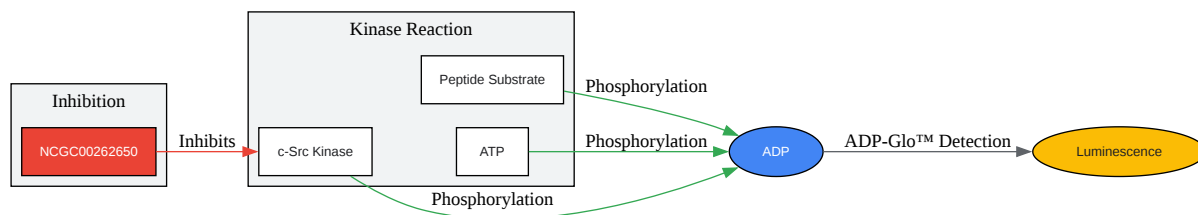
Materials:

- Recombinant human c-Src kinase
- Src-specific peptide substrate

- ATP
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- **NCGC00262650**
- 384-well white microplates

Protocol:

- Prepare a serial dilution of **NCGC00262650** in kinase buffer.
- Add the compound dilutions to the wells of a 384-well plate.
- Add c-Src kinase and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.



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